

Application Note: Measuring Deoxycytidine Kinase (dCK) Activity in Cell Lysates

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Compound of Interest

Compound Name: Deoxycytidine

Cat. No.: B1670253

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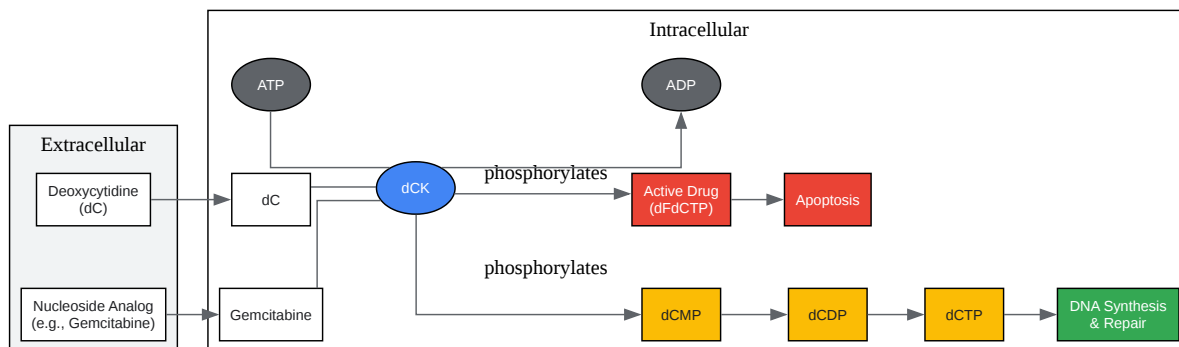
Audience: Researchers, scientists, and drug development professionals.

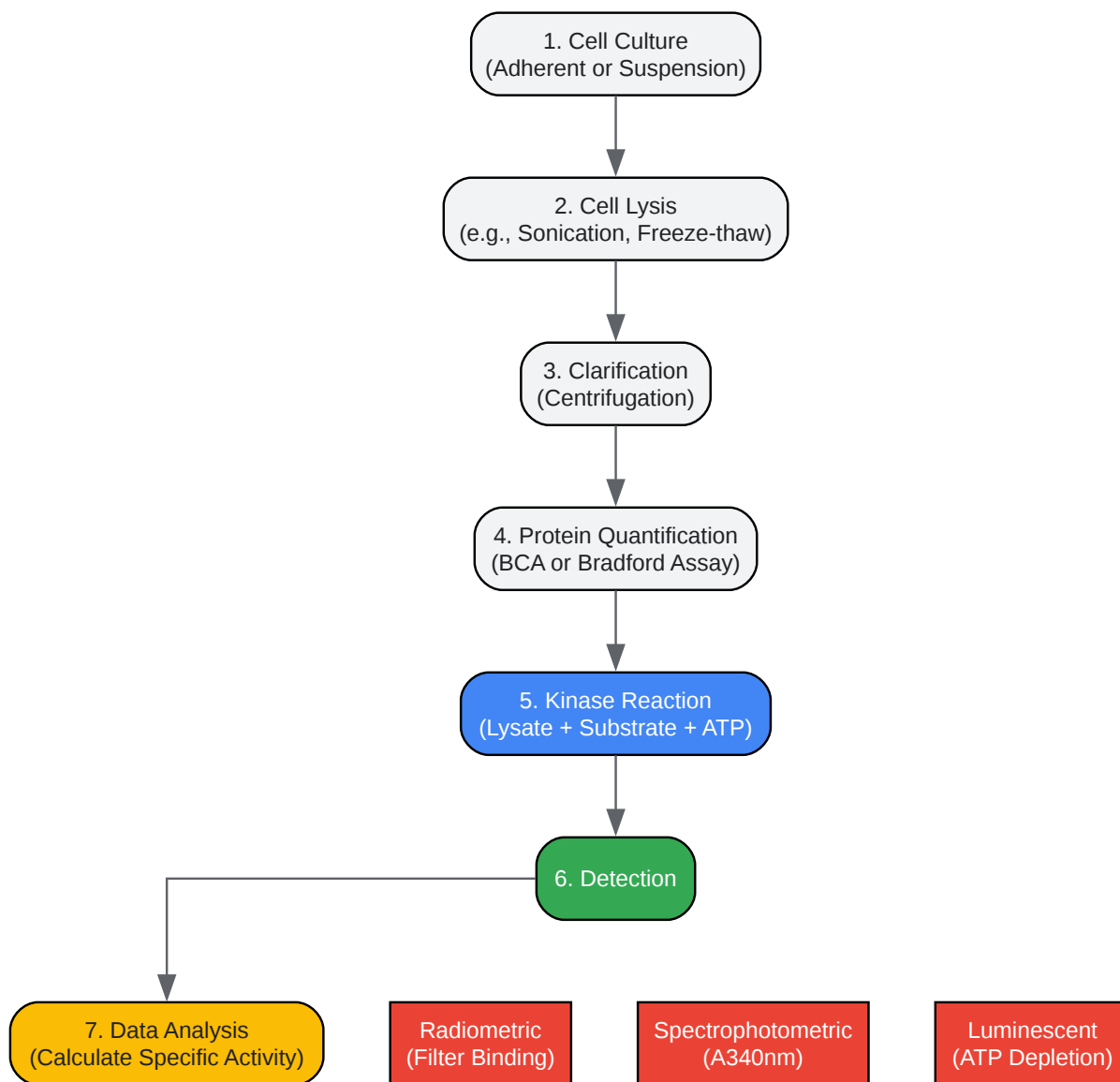
Introduction

Deoxycytidine kinase (dCK) is a crucial enzyme in the nucleoside salvage pathway, which recycles the products of DNA degradation.[1][2] It catalyzes the phosphorylation of deoxyribonucleosides, a rate-limiting step in the production of deoxynucleoside triphosphates (dNTPs) required for DNA synthesis.[1] Beyond its physiological role, dCK is critical in pharmacology as it activates numerous nucleoside analog prodrugs used in anticancer and antiviral therapies, such as gemcitabine, cytarabine, and cladribine.[1][3][4][5] The level of dCK activity in cancer cells can correlate with the efficacy of these therapies, making its measurement a valuable tool for predicting tumor sensitivity and developing novel therapeutic strategies.[5][6] This document provides detailed protocols for preparing cell lysates and measuring dCK activity using both radiometric and non-radiometric methods.

Signaling Pathway and Assay Principle

dCK functions by transferring a phosphate group from a donor, typically ATP, to its substrate. The primary physiological substrates are **deoxycytidine** (dC), deoxyadenosine (dA), and deoxyguanosine (dG).[4] The resulting deoxyribonucleoside monophosphates are further phosphorylated to their triphosphate forms and incorporated into DNA. Similarly, dCK phosphorylates nucleoside analog prodrugs, converting them into their active cytotoxic forms.[3]





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